

Molecular structure and conformation of 11-Chloro-1-undecene

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide on the Molecular Structure and Conformation of **11-Chloro-1-undecene**

Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist's Perspective

Abstract

This guide provides a detailed examination of the molecular architecture and conformational dynamics of **11-chloro-1-undecene**. As a bifunctional molecule featuring a terminal alkene and a primary alkyl chloride separated by a long, flexible polymethylene chain, its three-dimensional structure is critical to its reactivity and utility in chemical synthesis. This document synthesizes foundational chemical principles with spectroscopic data and theoretical conformational analysis to offer a comprehensive understanding of this versatile building block. We will explore its electronic structure, present its known physicochemical and spectroscopic profile, and detail the theoretical framework for understanding its complex conformational landscape.

Introduction: The Strategic Importance of a Bifunctional Linker

11-Chloro-1-undecene, with the linear formula $\text{Cl}(\text{CH}_2)_9\text{CH}=\text{CH}_2$, is a molecule of significant interest in organic synthesis.^[1] Its value lies in the orthogonal reactivity of its two terminal functional groups. The electron-rich 1-alkene moiety is a prime substrate for electrophilic

additions, polymerization, and metathesis reactions, while the primary alkyl chloride provides a reactive handle for nucleophilic substitutions.[2] This bifunctionality allows it to serve as a versatile linker in the synthesis of polymers, surfactants, and complex organic molecules for pharmaceutical and agrochemical applications.[2][3]

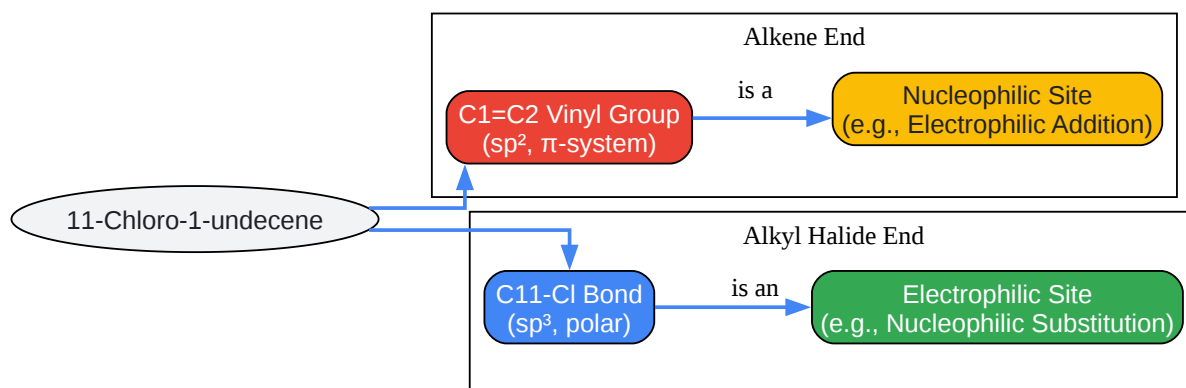
Understanding the molecule's intrinsic properties—its structure, preferred shapes (conformations), and electronic distribution—is not merely an academic exercise. It is fundamental to predicting its behavior in a reaction vessel, designing rational synthetic pathways, and controlling the properties of resulting materials. The long aliphatic chain introduces considerable flexibility, making a thorough conformational analysis essential for a complete molecular picture.

Fundamental Molecular and Electronic Structure

The structure of **11-chloro-1-undecene** is defined by three distinct regions: the vinyl group, the polymethylene spacer, and the chloroalkane terminus.

- **The Alkene Terminus (C1-C2):** The C1 and C2 atoms are sp^2 -hybridized, forming a planar vinyl group. The C=C double bond consists of a strong sigma (σ) bond and a weaker, electron-rich pi (π) bond. This π -system is the molecule's primary site of nucleophilicity.
- **The Alkyl Chloride Terminus (C11):** The C11 atom is sp^3 -hybridized and bonded to a highly electronegative chlorine atom. This C-Cl bond is polar covalent, inducing a partial positive charge (δ^+) on the carbon and making it an electrophilic center susceptible to attack by nucleophiles.
- **The Polymethylene Chain (C3-C10):** This nine-carbon backbone consists of sp^3 -hybridized carbons linked by σ -bonds. Rotation around these single bonds is facile, giving rise to the molecule's significant conformational flexibility.[4]

The logical relationship between these structural features and the molecule's overall reactivity is depicted below.



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Caption: Functional domains and associated reactivity of **11-chloro-1-undecene**.

Physicochemical Properties

A summary of the key physical and chemical properties of **11-chloro-1-undecene** is presented below. This data is critical for handling, purification, and reaction setup.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₁ Cl	[5]
Molecular Weight	188.74 g/mol	[1][6]
CAS Number	872-17-3	[6]
Appearance	Colorless liquid	[7][8]
Density	0.995 g/mL at 25 °C	[1]
Boiling Point	108-109 °C at 6 mmHg	[9]
Refractive Index	n _{20/D} 1.4510	[10]
Flash Point	104.0 °C (219.2 °F) - closed cup	[1]
Water Solubility	Soluble	[9][10][11]

Table 1: Key physicochemical properties of **11-chloro-1-undecene**.

Spectroscopic Profile: Validating the Structure

Spectroscopic data provides direct experimental evidence for the molecule's covalent structure. The known Nuclear Magnetic Resonance (NMR) data is particularly revealing.[12]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~ 5.80	m (multiplet)	1H ($\text{CH}=\text{CH}_2$)
~ 4.95	2xdd (doublet of doublets)	2H ($\text{CH}=\text{CH}_2$)	
3.51	t (triplet)	2H ($\text{Cl}-\text{CH}_2-$)	
2.02	dt (doublet of triplets)	2H ($-\text{CH}_2-\text{CH}=\text{CH}_2$)	
1.75	tt (triplet of triplets)	2H ($\text{Cl}-\text{CH}_2-\text{CH}_2-$)	
1.1 - 1.5	m (multiplet)	12H ($-(\text{CH}_2)_6-$)	
^{13}C NMR	139.1	$\text{CH}=\text{CH}_2$	
114.1	$\text{CH}=\text{CH}_2$		
45.0	CH_2-Cl		
33.9	$-\text{CH}_2-\text{CH}=\text{CH}_2$		
32.7	$\text{Cl}-\text{CH}_2-\text{CH}_2-$		

Table 2: ^1H and ^{13}C NMR chemical shift assignments for **11-chloro-1-undecene** in CDCl_3 .[\[12\]](#)

In addition to NMR, Infrared (IR) spectroscopy would confirm the presence of the key functional groups through their characteristic vibrational frequencies, such as C=C stretching ($\sim 1640\text{ cm}^{-1}$) and C-Cl stretching ($\sim 650\text{--}750\text{ cm}^{-1}$).

Conformational Analysis: A Molecule in Motion

The nine-carbon polymethylene chain is the source of the molecule's conformational complexity. The overall shape is a dynamic equilibrium of conformers arising from rotation about the C-C single bonds.

The Energetic Landscape: Anti vs. Gauche Conformers

For any C-C-C-C dihedral angle in the chain, the lowest energy arrangement is the anti (or trans) conformation, where the terminal carbons are 180° apart. This staggered arrangement

minimizes steric hindrance. A higher energy, but still thermally accessible, arrangement is the gauche conformation (dihedral angle of $\pm 60^\circ$).

- **Global Minimum:** The global energy minimum for **11-chloro-1-undecene** is predicted to be the all-anti conformation, where the carbon backbone exists in a planar, zigzag arrangement. This maximizes the distance between all non-bonded atoms.
- **Thermally Populated Conformers:** At room temperature, sufficient thermal energy (kT) is available to overcome the energy barrier for bond rotation. This results in a significant population of conformers containing one or more gauche interactions. Each gauche "kink" introduces a fold in the chain, leading to more compact, globular structures.

The presence of the terminal groups has a minor influence on the chain's bulk conformation but dictates the reactivity at the chain ends.

Experimental Protocol: A Framework for Computational Conformational Search

To rigorously map the conformational landscape and determine the relative populations of stable isomers, a computational approach is indispensable. The following protocol outlines a standard, field-proven workflow.

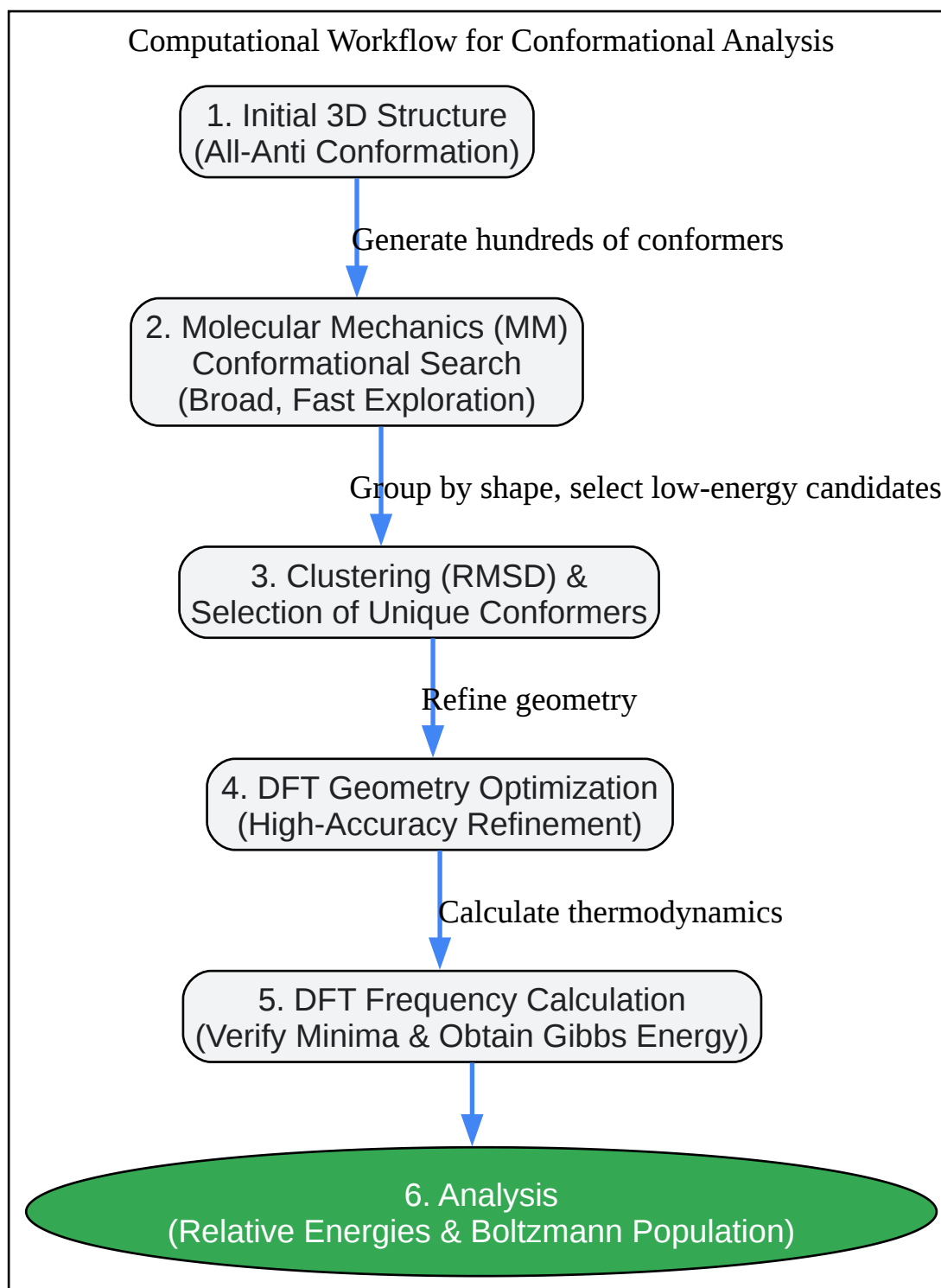
Objective: To identify low-energy conformers of **11-chloro-1-undecene** and calculate their relative thermodynamic stability.

Methodology:

- **Initial Structure Generation:**
 - Construct the **11-chloro-1-undecene** molecule in a molecular modeling program (e.g., Avogadro, ChemDraw). Start with the lowest-energy all-anti (zigzag) conformation.
 - Save the coordinates in a standard format (e.g., .xyz or .mol).
- **Conformational Search (Molecular Mechanics):**

- Rationale: A low-level, computationally inexpensive method is used to rapidly explore the vast conformational space.
- Execution: Employ a molecular mechanics (MM) force field (e.g., MMFF94 or UFF) in a computational chemistry package (e.g., GROMACS, Spartan).
- Perform a systematic or stochastic conformational search by rotating multiple dihedral angles along the chain. Generate several hundred to a few thousand initial conformers.
- Minimize the energy of each generated conformer to find the nearest local minimum on the MM potential energy surface.
- Clustering and Selection:
 - Rationale: To avoid redundant high-level calculations, the MM-optimized structures are grouped by shape.
 - Execution: Cluster the resulting conformers based on a root-mean-square deviation (RMSD) of atomic positions.
 - Select the lowest-energy structure from each cluster (typically all conformers within a 10-15 kJ/mol window of the MM global minimum) for further refinement.
- Geometry Optimization (Quantum Mechanics):
 - Rationale: A higher-level, more accurate method is required to refine the geometries and energies of the selected conformers.
 - Execution: Perform a full geometry optimization on each selected conformer using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d).
 - This step recalculates the molecular structure based on the principles of quantum mechanics, providing a much more accurate energy and geometry.
- Frequency Calculation and Thermodynamic Analysis:

- Rationale: This step confirms that the optimized structures are true energy minima and provides thermal corrections to the electronic energy.
- Execution: Perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) for each optimized structure.
- Verification: Confirm that all calculated frequencies are real (i.e., no imaginary frequencies), which proves the structure is a true minimum.
- Use the output to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).
- Data Analysis:
 - Compare the relative Gibbs free energies (ΔG) of all stable conformers.
 - Calculate the Boltzmann population of each conformer at 298.15 K to predict their relative abundance in a sample at thermal equilibrium.



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Caption: A validated workflow for the computational analysis of molecular conformation.

Conclusion

11-Chloro-1-undecene is a molecule defined by its structural duality. It possesses two distinct, reactive termini separated by a flexible, non-polar aliphatic chain. While its covalent bonding is well-defined and confirmed by spectroscopic methods, its three-dimensional nature is dynamic. The molecule exists not as a single static structure but as an ensemble of interconverting conformers. The lowest-energy state is the fully extended all-anti chain, but numerous folded gauche conformers are significantly populated at room temperature. This conformational flexibility is a key feature that influences its physical properties, such as viscosity and solubility, and can impact reaction kinetics by governing the accessibility of its reactive ends. The computational workflow detailed herein provides a robust framework for elucidating this complex conformational landscape, offering predictive power to the synthetic chemist.

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References

- 1. 11-Chloro-1-undecene 97 872-17-3 [sigmaaldrich.com]
- 2. 11-CHLORO-1-UNDECENE [myskinrecipes.com]
- 3. H53449.AC [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. 11-Chloro-1-undecene | C₁₁H₂₁Cl | CID 543805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 11-Chloro-1-undecene, 97% 5 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 11-CHLORO-1-UNDECENE CAS#: 872-17-3 [m.chemicalbook.com]
- 9. 872-17-3 CAS MSDS (11-CHLORO-1-UNDECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 11-chloro-1-undecene | CAS#:872-17-3 | Chemsrsc [chemsrc.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 11-Chloro-1-undecene [orgspectroscopyint.blogspot.com]
- To cite this document: BenchChem. [Molecular structure and conformation of 11-Chloro-1-undecene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580411#molecular-structure-and-conformation-of-11-chloro-1-undecene]

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